molecular formula C10H17NO3 B6180696 methyl 1-(oxetan-3-yl)piperidine-2-carboxylate CAS No. 2103809-45-4

methyl 1-(oxetan-3-yl)piperidine-2-carboxylate

Cat. No.: B6180696
CAS No.: 2103809-45-4
M. Wt: 199.2
InChI Key:
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Description

Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a versatile compound used in various scientific research applications due to its unique structural features, which include an oxetane ring and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(oxetan-3-yl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with oxetane-containing compounds. One common method involves the esterification of piperidine-2-carboxylic acid with oxetan-3-yl methanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation, crystallization, and chromatography, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine and oxetane derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and polymers

Mechanism of Action

The mechanism of action of methyl 1-(oxetan-3-yl)piperidine-2-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The oxetane ring is known to participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can enhance the compound’s binding affinity to specific targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an oxetane ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications in various fields of research .

Properties

CAS No.

2103809-45-4

Molecular Formula

C10H17NO3

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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